Cas no 6142-59-2 (Cyclopropanecarbonitrile, 2-methyl-)
Cyclopropanecarbonitrile, 2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarbonitrile, 2-methyl-
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- MDL: MFCD17276633
- Inchi: 1S/C5H7N/c1-4-2-5(4)3-6/h4-5H,2H2,1H3
- InChI Key: MWIZMXFPLVYCEB-UHFFFAOYSA-N
- SMILES: N#CC1CC1C
Computed Properties
- Exact Mass: 81.05791
- Monoisotopic Mass: 81.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
Cyclopropanecarbonitrile, 2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV35340-2.5g |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 2.5g |
$1301.00 | 2024-04-19 | |
| A2B Chem LLC | AV35340-5g |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 5g |
$1908.00 | 2024-04-19 | |
| A2B Chem LLC | AV35340-10g |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 10g |
$2812.00 | 2024-04-19 | |
| abcr | AB543351-250 mg |
2-Methylcyclopropane-1-carbonitrile; . |
6142-59-2 | 250MG |
€386.50 | 2022-03-01 | ||
| abcr | AB543351-1 g |
2-Methylcyclopropane-1-carbonitrile; . |
6142-59-2 | 1g |
€844.00 | 2022-03-01 | ||
| A2B Chem LLC | AV35340-50mg |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 50mg |
$178.00 | 2024-04-19 | |
| A2B Chem LLC | AV35340-100mg |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 100mg |
$248.00 | 2024-04-19 | |
| A2B Chem LLC | AV35340-250mg |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 250mg |
$340.00 | 2024-04-19 | |
| A2B Chem LLC | AV35340-500mg |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 500mg |
$541.00 | 2024-04-19 | |
| A2B Chem LLC | AV35340-1g |
2-Methylcyclopropane-1-carbonitrile |
6142-59-2 | 95% | 1g |
$682.00 | 2024-04-19 |
Cyclopropanecarbonitrile, 2-methyl- Suppliers
Cyclopropanecarbonitrile, 2-methyl- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Cyclopropanecarbonitrile, 2-methyl-
Recent Advances in the Study of Cyclopropanecarbonitrile, 2-methyl- (CAS: 6142-59-2) and Its Applications in Chemical Biology and Pharmaceutical Research
Cyclopropanecarbonitrile, 2-methyl- (CAS: 6142-59-2) is a cyclopropane derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in organic synthesis, as well as its biological activity in various disease models. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
One of the key areas of interest in recent research has been the use of 2-methylcyclopropanecarbonitrile as a precursor for the synthesis of more complex molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its effectiveness in [1,3]-dipolar cycloaddition reactions, leading to the formation of pyrazole and isoxazole derivatives with potential pharmacological activity. The study reported a yield of 78-92% under optimized conditions, showcasing the compound's reliability as a synthetic intermediate.
In the realm of medicinal chemistry, researchers have investigated the biological effects of 2-methylcyclopropanecarbonitrile derivatives. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) described a series of novel analogs designed to target the adenosine A2A receptor. These compounds exhibited promising binding affinity (Ki values ranging from 12-45 nM) and selectivity profiles, suggesting potential applications in the treatment of Parkinson's disease and inflammatory conditions.
Mechanistic studies have also shed light on the compound's interactions at the molecular level. Research published in ACS Chemical Biology (2023) utilized cryo-EM and molecular dynamics simulations to characterize how 2-methylcyclopropanecarbonitrile-derived inhibitors interact with their protein targets. These structural insights are proving valuable for the rational design of next-generation therapeutics with improved potency and reduced off-target effects.
From a safety and pharmacokinetic perspective, recent preclinical evaluations have provided important data on the ADME (absorption, distribution, metabolism, and excretion) properties of 2-methylcyclopropanecarbonitrile-based compounds. A 2024 study in Drug Metabolism and Disposition reported favorable metabolic stability (t1/2 > 4 hours in human liver microsomes) and moderate plasma protein binding (65-78%) for several lead candidates, supporting their further development as drug candidates.
Looking forward, the unique three-membered ring structure of 2-methylcyclopropanecarbonitrile continues to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) design, as a warhead in covalent inhibitors, and as a scaffold for fragment-based drug discovery. The compound's versatility and the growing body of research supporting its utility suggest that it will remain an important tool in chemical biology and medicinal chemistry for years to come.
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